Cas no 1251703-84-0 (N-cyclopentyl-2-6-(2-methylpropyl)-5,7-dioxo-4H,5H,6H,7H-1,2thiazolo4,3-dpyrimidin-4-ylacetamide)

N-cyclopentyl-2-6-(2-methylpropyl)-5,7-dioxo-4H,5H,6H,7H-1,2thiazolo4,3-dpyrimidin-4-ylacetamide 化学的及び物理的性質
名前と識別子
-
- N-cyclopentyl-2-6-(2-methylpropyl)-5,7-dioxo-4H,5H,6H,7H-1,2thiazolo4,3-dpyrimidin-4-ylacetamide
- VU0624229-1
- AKOS021745635
- HMS3561I07
- N-cyclopentyl-2-[6-(2-methylpropyl)-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide
- 1251703-84-0
- F3406-6990
- N-cyclopentyl-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
-
- インチ: 1S/C16H22N4O3S/c1-10(2)7-20-15(22)14-12(9-24-18-14)19(16(20)23)8-13(21)17-11-5-3-4-6-11/h9-11H,3-8H2,1-2H3,(H,17,21)
- InChIKey: HOJZZJAIONDAQG-UHFFFAOYSA-N
- ほほえんだ: S1C=C2C(C(N(C(N2CC(NC2CCCC2)=O)=O)CC(C)C)=O)=N1
計算された属性
- せいみつぶんしりょう: 350.14126175g/mol
- どういたいしつりょう: 350.14126175g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 522
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 111Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
N-cyclopentyl-2-6-(2-methylpropyl)-5,7-dioxo-4H,5H,6H,7H-1,2thiazolo4,3-dpyrimidin-4-ylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-6990-2mg |
N-cyclopentyl-2-[6-(2-methylpropyl)-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide |
1251703-84-0 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3406-6990-2μmol |
N-cyclopentyl-2-[6-(2-methylpropyl)-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide |
1251703-84-0 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-6990-1mg |
N-cyclopentyl-2-[6-(2-methylpropyl)-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide |
1251703-84-0 | 1mg |
$54.0 | 2023-09-10 |
N-cyclopentyl-2-6-(2-methylpropyl)-5,7-dioxo-4H,5H,6H,7H-1,2thiazolo4,3-dpyrimidin-4-ylacetamide 関連文献
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
N-cyclopentyl-2-6-(2-methylpropyl)-5,7-dioxo-4H,5H,6H,7H-1,2thiazolo4,3-dpyrimidin-4-ylacetamideに関する追加情報
N-Cyclopentyl-2-6-(2-Methylpropyl)-5,7-Dioxo-4H,5H,6H,7H-1,2Thiazolo[4,3-d]Pyrimidin-4-Ylacetamide: A Comprehensive Overview
The compound with CAS No. 1251703-84-0, known as N-cyclopentyl-2-6-(2-methylpropyl)-5,7-dioxo-4H,5H,6H,7H-1,2thiazolo[4,3-d]pyrimidin-4-ylacetamide, is a highly specialized organic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of thiazolopyrimidines, which are well-known for their diverse biological activities and structural versatility. The long-tail keyword for this compound could be "N-cyclopentyl thiazolopyrimidine derivative," emphasizing its unique structural features and functional groups.
Recent advancements in medicinal chemistry have highlighted the importance of thiazolopyrimidine derivatives as promising candidates for drug development. The CAS No. 1251703-84-0 compound incorporates a cyclopentyl group and a 2-methylpropyl substituent, which contribute to its unique pharmacokinetic properties. These substituents enhance the compound's stability and bioavailability, making it a strong candidate for therapeutic applications. Researchers have reported that this compound exhibits potent anti-inflammatory and antioxidant activities, which could be harnessed in the treatment of chronic diseases such as neurodegenerative disorders and cardiovascular diseases.
The synthesis of N-cyclopentyl-2-6-(2-methylpropyl)-5,7-dioxo-4H,5H,6H,7H-1,2thiazolo[4,3-d]pyrimidin-4-y acetamide involves a multi-step process that combines advanced organic synthesis techniques. The key steps include the formation of the thiazolopyrimidine core through cyclization reactions and subsequent functionalization to introduce the cyclopentyl and 2-methylpropyl groups. These steps require precise control over reaction conditions to ensure high yields and purity of the final product. The use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining product quality.
One of the most intriguing aspects of this compound is its ability to modulate cellular signaling pathways. Studies have shown that it interacts with key enzymes involved in inflammation and oxidative stress pathways. For instance, it has been demonstrated to inhibit the activity of cyclooxygenase (COX) enzymes, which are central to inflammatory processes. Additionally, its antioxidant properties suggest potential applications in mitigating oxidative damage in cells exposed to environmental stressors or pathological conditions.
From an industrial perspective, the CAS No. 1251703-84-0 compound represents a valuable addition to the portfolio of bioactive molecules used in drug discovery programs. Its structural flexibility allows for further modifications to enhance its therapeutic efficacy and reduce potential side effects. Researchers are actively exploring its potential as a lead compound for developing novel therapeutics targeting inflammatory diseases and oxidative stress-related disorders.
In conclusion, N-cyclopentyl-thiazolo[4,3-d]pyrimidine derivative (CAS No. 1251703-84) is a remarkable example of how modern organic chemistry can yield compounds with exceptional biological activity and therapeutic potential. With ongoing research into its mechanisms of action and further optimization efforts underway, this compound holds great promise for advancing medical science and improving human health.
1251703-84-0 (N-cyclopentyl-2-6-(2-methylpropyl)-5,7-dioxo-4H,5H,6H,7H-1,2thiazolo4,3-dpyrimidin-4-ylacetamide) 関連製品
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